ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Amidation: The chromene derivative is then reacted with an amine to form the amido group.
Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: Lacks the 7-methyl group on the chromene ring.
ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Lacks the 4-methyl group on the phenyl ring.
Uniqueness
ETHYL 2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the specific substitution pattern on the chromene and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H21NO5S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO5S/c1-4-30-25(29)22-18(16-8-5-14(2)6-9-16)13-32-24(22)26-23(28)21-12-19(27)17-10-7-15(3)11-20(17)31-21/h5-13H,4H2,1-3H3,(H,26,28) |
InChI Key |
WZRQPFNRQBONKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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